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Compound of Interest

4-(2-Methoxyphenoxy)benzoic
Compound Name: o
aci

Cat. No.: B176911

An In-depth Technical Guide on the Molecular Structure of 4-(2-Methoxyphenoxy)benzoic
acid

Introduction

4-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid with notable applications in
the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a methoxyphenyl ether
group, imparts specific chemical properties that make it a valuable intermediate in the synthesis
of various compounds, including anti-inflammatory drugs and herbicides.[1] This technical
guide provides a comprehensive overview of the molecular structure of 4-(2-
Methoxyphenoxy)benzoic acid, including its key identifiers, physicochemical properties,
spectroscopic data, and a plausible synthetic route.

Molecular Structure and Identification

The molecular structure of 4-(2-Methoxyphenoxy)benzoic acid consists of a benzoic acid
scaffold substituted at the para-position with a 2-methoxyphenoxy group. This substitution
involves an ether linkage between the two aromatic rings.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b176911?utm_src=pdf-interest
https://www.benchchem.com/product/b176911?utm_src=pdf-body
https://www.benchchem.com/product/b176911?utm_src=pdf-body
https://www.benchchem.com/product/b176911?utm_src=pdf-body
https://www.chemimpex.com/products/23322
https://www.chemimpex.com/products/23322
https://www.benchchem.com/product/b176911?utm_src=pdf-body
https://www.benchchem.com/product/b176911?utm_src=pdf-body
https://www.benchchem.com/product/b176911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

/ Benzoic Acid Moiety

Click to download full resolution via product page

Caption: 2D molecular structure of 4-(2-Methoxyphenoxy)benzoic acid.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value Reference
Molecular Formula C14H1204 [11121[3]
Molecular Weight 244.25 g/mol [1]
CAS Number 103203-54-9 [1][21[3]
PubChem ID 618450 [1]
Appearance White to off-white powder [1]
COC1=CC=CC=C10C2=CC=
SMILES [4]
C(C=C2)C(=0)O
INChl=1S/C14H1204/c1-17-
12-4-2-3-5-13(12)18-11-8-6-
InChl [4]
10(7-9-11)14(15)16/h2-
9H,1H3,(H,15,16)
UYBHUZLSTOFTOG-
InChlKey [4]

UHFFFAOYSA-N

Spectroscopic Characterization

While specific experimental spectra for 4-(2-Methoxyphenoxy)benzoic acid are not readily

available in public databases, its spectral characteristics can be predicted based on its

functional groups and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Chemical Shifts
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Predicted Chemical Shift

Protons Multiplicity
(5, ppm)

Carboxylic acid (-COOH) 12.0-13.0 Singlet (broad)

Aromatic (benzoic acid ring) 7.0-8.2 Multiplet

Aromatic (phenoxy ring) 6.8-7.5 Multiplet

Methoxy (-OCHs) 3.8-4.0 Singlet

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (6, ppm)
Carboxylic acid (C=0) 165 - 175

Aromatic (C-O, C-C) 110 - 160

Methoxy (-OCH3) 55 - 60

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands

Functional Group

Wavenumber (cm~—2)

Description

O-H (Carboxylic acid) 2500 - 3300 Broad, stretching
C-H (Aromatic) 3000 - 3100 Stretching
C=0 (Carboxylic acid) 1680 - 1710 Stretching
C=C (Aromatic) 1450 - 1600 Stretching
C-O (Ether, Methoxy) 1000 - 1300 Stretching

Mass Spectrometry (MS)
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In mass spectrometry, 4-(2-Methoxyphenoxy)benzoic acid is expected to exhibit a molecular

ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Fragment lon Description
244 [M]*+ Molecular ion
229 [M - CHs]* Loss of a methyl group
Loss of the carboxylic acid
199 [M - COOH]*
group
121 [C7Hs02]* Benzoic acid fragment
123 [C7H702]* Methoxyphenoxy fragment

Experimental Protocols: Synthesis

A plausible synthetic route for 4-(2-Methoxyphenoxy)benzoic acid is the Ullmann

condensation, a well-established method for forming diaryl ethers.[5] This would involve the

copper-catalyzed reaction between a halogenated benzoic acid derivative and a

methoxyphenol.

Reaction Scheme:
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Ullmann Condensation

) X . . Copper Catalyst
4-Halobenzoic Acid Ester | 2-Methoxyphenol (e.g., Cul, Cu>0)
Ester Intermediate “

Hydrolysis
(e.g., NaOH, HsO*)

4-(2-Methoxyphenoxy)benzoic Acid

Click to download full resolution via product page
Caption: Proposed synthesis workflow for 4-(2-Methoxyphenoxy)benzoic acid.
Detailed Methodology:

« Esterification of 4-Halobenzoic Acid: To protect the carboxylic acid group, 4-halobenzoic acid
(e.g., 4-fluorobenzoic acid or 4-iodobenzoic acid) is first converted to its methyl or ethyl ester
using standard esterification methods (e.g., Fischer esterification).

¢ Ullmann Condensation:

o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 4-
halobenzoic acid ester, 2-methoxyphenol (1.1 equivalents), a copper catalyst (e.g.,
copper(l) iodide, 10 mol%), and a base (e.g., potassium carbonate, 2 equivalents) are
combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
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o The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours under an inert
atmosphere (e.g., nitrogen or argon).

o Reaction progress is monitored by thin-layer chromatography (TLC).

o Work-up and Purification of the Intermediate:

o After completion, the reaction mixture is cooled to room temperature and diluted with
water.

o The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

o The crude ester intermediate is purified by column chromatography on silica gel.
e Hydrolysis:

o The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an
agueous solution of a strong base (e.g., sodium hydroxide).

o The mixture is heated to reflux for 2-4 hours.
o After cooling, the alcohol is removed under reduced pressure.

o The remaining aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to
precipitate the product.

e Final Purification:

o The precipitated 4-(2-Methoxyphenoxy)benzoic acid is collected by filtration, washed
with cold water, and dried.

o Further purification can be achieved by recrystallization from a suitable solvent system
(e.g., ethanol/water).

Conclusion
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4-(2-Methoxyphenoxy)benzoic acid is a compound with a well-defined molecular structure
that lends itself to a variety of applications in chemical synthesis. This guide has provided a
detailed overview of its structural and physicochemical properties, predicted spectroscopic
data, and a robust protocol for its synthesis. This information serves as a valuable resource for
researchers and professionals in the fields of medicinal and agricultural chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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